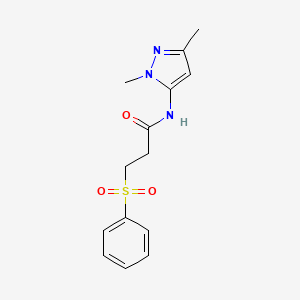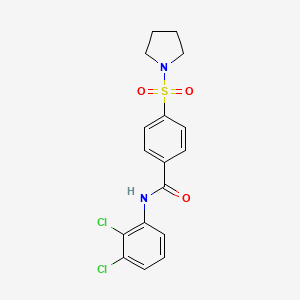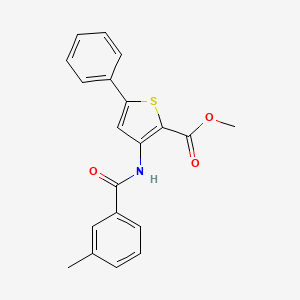
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, also known as BSPP, is an organic compound used in a variety of scientific and industrial applications. BSPP is a white crystalline solid that is insoluble in water and has a melting point of 132-134°C. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug development, and materials science.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has a wide range of applications in scientific research. It is used in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. This compound is also used in the synthesis of peptides and proteins, as well as in the synthesis of drugs and other bioactive compounds. Additionally, it is used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of polymers and other materials.
Mécanisme D'action
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide acts as an electron donor in organic synthesis, allowing the formation of new bonds between two molecules. It acts as a Lewis acid, forming a coordination complex with a Lewis base. This coordination complex can then act as a catalyst in a variety of chemical reactions, such as condensation reactions, oxidation reactions, and hydrolysis reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be stored for long periods of time. Additionally, it is non-toxic and does not produce hazardous by-products. However, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. These include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use in nanomaterials synthesis. Additionally, further research into its potential use as a catalyst in chemical reactions, as well as its potential use in materials science, could lead to new and innovative applications.
Méthodes De Synthèse
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide. The first step of the reaction involves the formation of a sulfonamide by treating benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide in the presence of a base, such as sodium hydroxide. The second step involves the formation of this compound through the reaction of the sulfonamide with a strong nucleophile, such as sodium azide. The reaction is highly exothermic and yields a high yield of this compound.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-11-10-13(17(2)16-11)15-14(18)8-9-21(19,20)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFDVWINFWTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)